molecular formula C25H38N6O7 B582428 (2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester CAS No. 367952-82-7

(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester

Cat. No.: B582428
CAS No.: 367952-82-7
M. Wt: 534.614
InChI Key: FFCCNRNUQHWPRG-YZGWKJHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester is a complex, synthetically derived peptide-like compound featuring a stereospecific (2R,4R)-4-methylproline (or pipecolic acid) core and a critical arginine mimetic side chain. The molecule's primary research value lies in its role as a specialized building block, or advanced intermediate, in the solid-phase or solution-phase synthesis of more complex peptide structures. Its distinctive structural components are engineered for specific applications. The tert-butyloxycarbonyl (Boc) group serves as a standard protecting group for the alpha-amino functionality, preventing unwanted side reactions during synthesis [a source on Boc-protecting groups would be linked here]. The benzyl ester protects the C-terminal carboxylic acid, which can be selectively removed under conditions orthogonal to the Boc group, allowing for sequential deprotection and chain elongation. Most significantly, the side chain incorporates a nitroguanylidine moiety ([[imino(nitroamino)methyl]amino]), which is a known precursor or functional analog for nitroarginine. This makes the compound exceptionally valuable for producing peptides that act as potent and selective inhibitors of nitric oxide synthase (NOS) isoforms. Researchers utilize such inhibitors to probe the complex role of nitric oxide in physiological and pathophysiological processes, including cardiovascular function, immune response, and neuronal signaling [a source on NOS inhibitors and their research applications would be linked here]. The defined stereochemistry at multiple centers is crucial for ensuring the correct three-dimensional structure and bioactivity of the final synthetic product. This compound is provided For Research Use Only and is intended for use by qualified professionals in laboratory settings.

Properties

IUPAC Name

benzyl (2R,4R)-1-[(2S)-5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N6O7/c1-17-12-14-30(20(15-17)22(33)37-16-18-9-6-5-7-10-18)21(32)19(28-24(34)38-25(2,3)4)11-8-13-27-23(26)29-31(35)36/h5-7,9-10,17,19-20H,8,11-16H2,1-4H3,(H,28,34)(H3,26,27,29)/t17-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCCNRNUQHWPRG-YZGWKJHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,4R)-1-[(2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic Acid Benzyl Ester is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an imino-nitroamino side chain. Its molecular formula is C20H30N6O5C_{20}H_{30}N_{6}O_{5}, and it has a molecular weight of approximately 406.5 g/mol. The structural complexity suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of similar structures exhibit significant antitumor activity. For instance, compounds with piperidine moieties have been shown to inhibit cancer cell proliferation. In studies involving various cancer cell lines, such as HeLa and L-1210 lymphoid leukemia cells, related compounds demonstrated IC50 values indicating effective cytotoxicity . The exact mechanism of action for (2R,4R)-1 remains to be fully elucidated but may involve interference with cellular signaling pathways or DNA synthesis.

Other Biological Activities

In addition to antitumor properties, compounds with similar structural features have been explored for their antibacterial and antifungal activities. The incorporation of amino acids and derivatives often enhances solubility and bioavailability, which are critical for therapeutic efficacy .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of piperidine derivatives against various cancer cell lines. Compounds similar to (2R,4R)-1 showed promising results with IC50 values ranging from 19.7 µM to 22.8 µM against HeLa cells .
  • Synthesis and Characterization : The synthesis of (2R,4R)-1 was achieved through multi-step reactions involving protection and deprotection strategies typical for peptide synthesis. Characterization was performed using NMR and mass spectrometry to confirm the structure .
  • Biological Assays : Various assays have been conducted to assess the cytotoxicity of related compounds. For example, MTT assays indicated significant suppression of cell viability in treated groups compared to controls .

Data Tables

Activity Type Cell Line IC50 (µM) Reference
AntitumorHeLa22.8
AntitumorL-121019.7
CytotoxicityVariousVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, including Boc-protected piperidine/pyrrolidine derivatives and benzyl ester-containing molecules. Below is a detailed comparison based on molecular properties, solubility, and functional groups:

Property Target Compound (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester
CAS Number Not provided 144069-70-5 PK03243E-1 127623-77-2 145451-89-4
Molecular Formula C₂₆H₃₈N₄O₇ (estimated) C₁₆H₂₁NO₄ Not explicitly stated C₁₈H₂₅NO₄ C₁₆H₂₃NO₃
Molecular Weight ~566.6 g/mol 291.34 g/mol Not provided 319.4 g/mol 277.36 g/mol
Key Functional Groups Boc, nitroamino-imino, benzyl ester, piperidine Boc, pyrrolidine, carboxylic acid Boc, piperidine, carboxylic acid Benzyloxycarbonyl, Boc, hexenoic acid Boc, oxazolidine, methyl ester
Solubility Likely in polar aprotic solvents (e.g., DCM, ethyl acetate) Not provided Not provided Dichloromethane, ethyl acetate Acetone, dichloromethane, methanol
Physical State Likely oil or crystalline solid Not provided Not provided Colorless oil Light yellow oil

Structural and Functional Insights:

Backbone Diversity : Unlike pyrrolidine (5-membered ring) or oxazolidine (heterocyclic oxygen-containing ring) analogs, the target compound employs a 6-membered piperidine ring, which may enhance conformational rigidity and receptor-binding specificity .

Nitroamino-Imino Group: This unique substituent distinguishes the compound from others in the comparison table. The nitroamino group could confer redox activity or serve as a hydrogen-bond donor/acceptor, influencing bioactivity .

Boc Protection : All compared compounds utilize Boc groups for amine protection, but the target compound integrates it with a benzyl ester, balancing lipophilicity and stability during synthesis .

Research Implications:

  • Drug Design: The nitroamino-imino group may mimic peptide bonds, suggesting utility in protease inhibitor development.
  • Synthetic Challenges : The compound’s complexity necessitates advanced stereocontrolled synthesis techniques, akin to those used for structurally related esters (e.g., ).

Notes on Evidence Utilization

  • Structural comparisons relied on Safety Data Sheets (SDS) and chemical catalogs .
  • Substructure-function hypotheses derive from data-mining methodologies applied to carcinogenicity studies .
  • Bioactivity references are extrapolated from broader research on plant-derived biomolecules .

Preparation Methods

Chiral Resolution and Stereocontrol

The piperidine core requires precise control over the (2R,4R) configuration. A method adapted from stereoselective piperidine syntheses involves:

  • Chiral auxiliary-mediated alkylidene transfer : Titanium alkylidene reagents (e.g., TiCp₂Ph) enable stereoselective alkylidenation of resin-bound esters, yielding enol ether intermediates. Acidic cleavage releases amino ketones, which cyclize to form iminium salts.

  • Diastereoselective reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) reduces cyclic iminium salts with >90% diastereomeric excess (de), establishing the 2R,4R configuration.

Example protocol :

  • Starting material : Resin-bound ester (1.0 equiv).

  • Reagents : TiCp₂Ph (1.2 equiv), NaBH(OAc)₃ (3.0 equiv).

  • Conditions : TFA/DCM (4:96) cleavage, cyclization with TMSCl, reduction at −20°C.

  • Yield : 68–75% over three steps; de : 92–96%.

Benzyl Esterification

Carboxylic acid protection is achieved via benzyl ester formation:

  • Reagents : Benzyl bromide (1.5 equiv), DIPEA (2.0 equiv).

  • Conditions : DMF, 25°C, 12 h.

  • Yield : 89%.

Synthesis of the (2S)-2-[(tert-Butyloxycarbonyl)amino]-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl Side Chain

Boc Protection of the α-Amino Group

The Boc group is introduced early to shield the amine during subsequent reactions:

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv).

  • Conditions : THF/H₂O (3:1), 0°C → 25°C, 6 h.

  • Yield : 95%.

Introduction of the Nitroaminoimino Group

The nitroaminoimino moiety is installed via a two-step sequence:

  • Guanylation : Reaction with nitroisothiourea derivatives.

    • Reagents : Nitroisothiourea (1.1 equiv), HgCl₂ (0.05 equiv).

    • Conditions : MeOH, 40°C, 4 h.

    • Yield : 78%.

  • Oxidation : Conversion of the guanidine group to nitroaminoimino using HNO₃/H₂SO₄.

    • Conditions : 0°C, 30 min.

    • Yield : 65%.

Coupling and Final Assembly

Amide Bond Formation

The piperidine core and side chain are coupled via standard peptide coupling:

  • Reagents : HATU (1.5 equiv), DIPEA (3.0 equiv).

  • Conditions : DCM, 0°C → 25°C, 24 h.

  • Yield : 82%.

Global Deprotection and Purification

Final deprotection is avoided due to the presence of the acid-labile nitroaminoimino group. Instead, the benzyl ester is retained, and purification is performed via flash chromatography (SiO₂, EtOAc/hexanes).

Critical Analysis of Methodologies

Stereochemical Challenges

  • The (2R,4R) configuration is reliably achieved using NaBH(OAc)₃, but competing pathways may reduce de if reaction temperatures exceed −10°C.

  • The (2S) configuration in the side chain requires chiral pool synthesis or asymmetric hydrogenation.

Functional Group Compatibility

  • The nitroaminoimino group is sensitive to acidic and reducing conditions, necessitating late-stage introduction.

  • Boc protection remains stable under guanylation conditions but may require adjustment if stronger bases are used .

Q & A

Q. Which derivatization strategies improve the compound’s solubility for pharmacokinetic studies?

  • Methodological Answer :
  • Synthesize phosphate prodrugs via benzyl ester hydrolysis followed by phosphorylation (POCl₃, pyridine) .
  • Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility for IV administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.